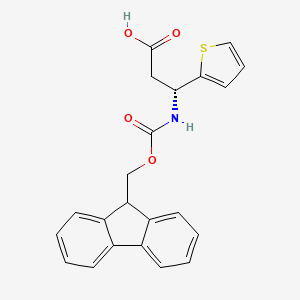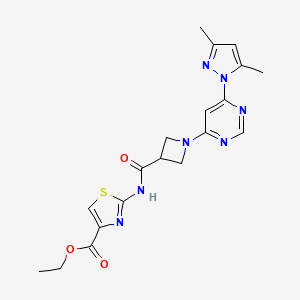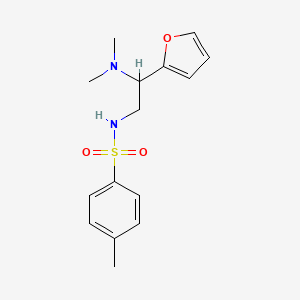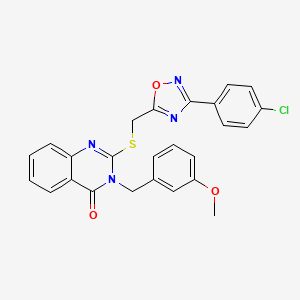![molecular formula C20H14N4OS B2871584 Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034323-37-8](/img/structure/B2871584.png)
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound. It has been studied in the context of various applications, including as a potential anti-cancer agent and in the treatment of fibrosis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazoles and 3(5)-(6-methylpyridin-2-yl)-4-(thieno[3,2,-c]pyridin-2-yl)pyrazoles have been synthesized and evaluated for their kinase inhibitory activities .Scientific Research Applications
Molecular Aggregation Studies
Research on thiadiazolylbenzene derivatives highlights their aggregation behavior in different solvents, revealing that molecular aggregation is significantly influenced by the solvent type and concentration. This understanding is crucial for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) and sensors (Matwijczuk et al., 2016).
Electron-Accepting Materials for Electrochromics
Thiadiazolopyridine has been identified as a superior electron acceptor compared to its analogs, leading to the development of novel electrochromic materials. These materials exhibit rapid switching and high coloration efficiency, making them promising for applications in smart windows and display technologies (Ming et al., 2015).
Antimicrobial and Anti-Inflammatory Agents
Compounds derived from benzo[b]thiophene have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Such compounds are valuable in the pharmaceutical industry for developing new medications (Isloor et al., 2010).
Synthesis of Semiconducting Polymers
Benzo[d][1,2,3]thiadiazole derivatives have been utilized in the synthesis of high-performance semiconducting polymers for optoelectronic applications. These polymers show excellent optoelectronic properties, suitable for use in transistors, solar cells, and other electronic devices (Chen et al., 2016).
Novel Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antiulcer agents, demonstrating the versatility of thiadiazole derivatives in medicinal chemistry (Starrett et al., 1989).
Future Directions
Mechanism of Action
Target of Action
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors
Mode of Action
The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties, which are key to its function in photovoltaics and as a fluorescent sensor . .
Result of Action
The compound’s action results in modified optoelectronic and photophysical properties, making it a potential candidate for use in photovoltaics and as a fluorescent sensor . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a potential visible-light organophotocatalyst suggests that light conditions could significantly impact its activity . .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS/c25-20(16-1-3-17-18(12-16)23-26-22-17)24-10-7-15-11-14(2-4-19(15)24)13-5-8-21-9-6-13/h1-6,8-9,11-12H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKFAEZHIAABDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
